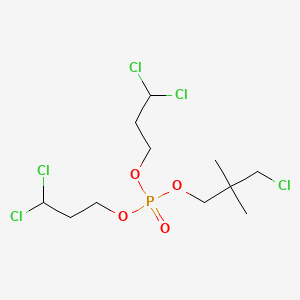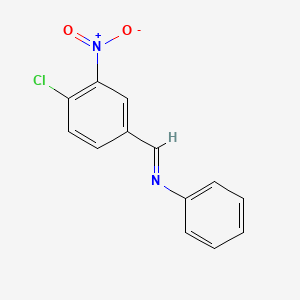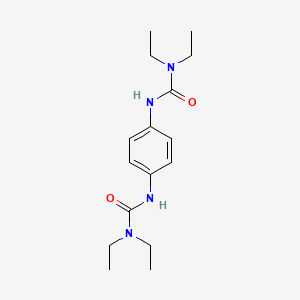![molecular formula C18H18S2 B14481197 1,1'-[Disulfanediylbis(methylene)]bis(4-ethenylbenzene) CAS No. 67030-83-5](/img/structure/B14481197.png)
1,1'-[Disulfanediylbis(methylene)]bis(4-ethenylbenzene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-[Disulfanediylbis(methylene)]bis(4-ethenylbenzene) is an organic compound characterized by the presence of a disulfide bond linking two benzene rings, each substituted with an ethenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-[Disulfanediylbis(methylene)]bis(4-ethenylbenzene) typically involves the reaction of 4-ethenylbenzyl chloride with sodium disulfide under controlled conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the chloride ion is replaced by the disulfide group, forming the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: 1,1’-[Disulfanediylbis(methylene)]bis(4-ethenylbenzene) undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The ethenyl groups can participate in electrophilic addition reactions, such as halogenation or hydrohalogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: DTT or TCEP in aqueous or organic solvents.
Substitution: Halogens (e.g., Br₂, Cl₂) in the presence of a catalyst or under UV light.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Halogenated derivatives of the original compound.
Aplicaciones Científicas De Investigación
1,1’-[Disulfanediylbis(methylene)]bis(4-ethenylbenzene) finds applications in various scientific research fields:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways involving disulfide bonds.
Medicine: Explored for its potential use in drug delivery systems due to its ability to undergo redox reactions.
Industry: Utilized in the production of polymers and materials with specific mechanical and chemical properties.
Mecanismo De Acción
The mechanism by which 1,1’-[Disulfanediylbis(methylene)]bis(4-ethenylbenzene) exerts its effects is primarily through its disulfide bond. This bond can undergo redox reactions, which are crucial in various biological and chemical processes. The compound can interact with thiol-containing molecules, leading to the formation or cleavage of disulfide bonds, thereby modulating the activity of proteins and enzymes.
Comparación Con Compuestos Similares
- 1,1’-[Disulfanediylbis(methylene)]bis(4-fluorobenzene)
- 1,1’-[Disulfanediylbis(methylene)]bis(2,4,6-trimethylbenzene)
- 1,1’-[Disulfanediylbis(methylene)]bis(4-chlorobenzene)
Comparison: Compared to its analogs, 1,1’-[Disulfanediylbis(methylene)]bis(4-ethenylbenzene) is unique due to the presence of ethenyl groups, which confer additional reactivity and potential for polymerization. This makes it particularly valuable in the synthesis of advanced materials and polymers with tailored properties.
Propiedades
Número CAS |
67030-83-5 |
|---|---|
Fórmula molecular |
C18H18S2 |
Peso molecular |
298.5 g/mol |
Nombre IUPAC |
1-ethenyl-4-[[(4-ethenylphenyl)methyldisulfanyl]methyl]benzene |
InChI |
InChI=1S/C18H18S2/c1-3-15-5-9-17(10-6-15)13-19-20-14-18-11-7-16(4-2)8-12-18/h3-12H,1-2,13-14H2 |
Clave InChI |
MFOUTNQFFOAIKG-UHFFFAOYSA-N |
SMILES canónico |
C=CC1=CC=C(C=C1)CSSCC2=CC=C(C=C2)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{2-[2-(Diethylamino)ethoxy]-2-oxoethyl}oct-3-enoate](/img/structure/B14481115.png)
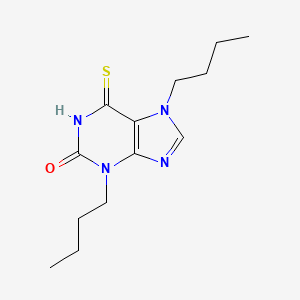
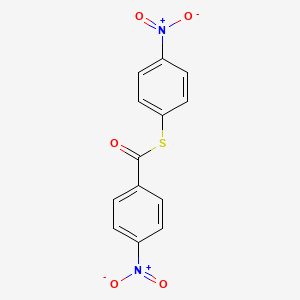
![2-[(4-Hydroxyphenyl)methylidene]-3-oxobutanoic acid](/img/structure/B14481129.png)

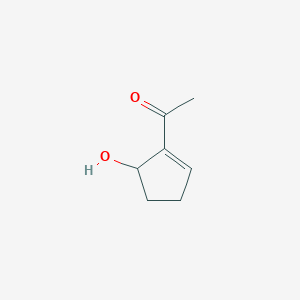
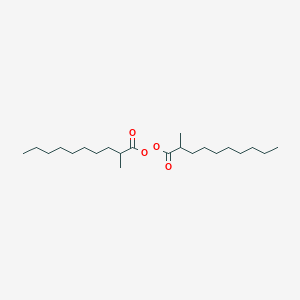
![9-[(2-Methylacryloyl)amino]nonanoic acid](/img/structure/B14481143.png)

